propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Properties
IUPAC Name |
propyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-9-26-19(24)15-16-18(22-14-8-4-3-7-13(14)21-16)23(17(15)20)11-12-6-5-10-25-12/h3-8,10H,2,9,11,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMZMIIMZAFYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-aminobenzoyl derivatives with furan-2-carbaldehyde, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include furanone derivatives, dihydroquinoxalines, and various substituted quinoxalines, each with potential biological activities .
Scientific Research Applications
Propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, making it a potential anticancer agent. The furan ring and quinoxaline core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-Amino-1-(4-Aminophenyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carbonitrile (AHPQC)
- Substituents: 4-Aminophenyl (position 1), carbonitrile (position 3).
- Key Properties: Demonstrated 91% corrosion inhibition efficiency for C38 steel in HCl via physical adsorption, following the Langmuir isotherm . Acts as a mixed anodic-cathodic inhibitor due to protonation in acidic media.
- Comparison : The carbonitrile group in AHPQC enhances electron-withdrawing effects, stabilizing adsorption on metal surfaces. In contrast, the propyl carboxylate in the target compound may reduce surface adhesion but improve solubility in organic solvents.
2-Amino-N-(3-Ethoxypropyl)-1-(2-Methoxybenzyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxamide
- Substituents : 2-Methoxybenzyl (position 1), 3-ethoxypropyl carboxamide (position 3).
- Comparison : The carboxamide group and ethoxypropyl chain may increase hydrogen-bonding capacity and flexibility compared to the rigid propyl carboxylate ester in the target compound.
2-Amino-1-(3-Methoxyphenyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxamide
- Substituents : 3-Methoxyphenyl (position 1), carboxamide (position 3).
- Comparison : The 3-methoxyphenyl group offers steric bulk and moderate electron-donating effects, differing from the smaller, electron-rich furan-2-ylmethyl group in the target compound.
Data Tables: Structural and Functional Comparisons
*Calculated formula based on structural analysis.
Mechanistic and Structural Insights
- Electronic Effects: Furan-2-ylmethyl (target compound) vs.
- Solubility : Propyl carboxylate esters (target compound) are more lipophilic than carboxamides () or carbonitriles (AHPQC), favoring membrane permeability in drug design but reducing aqueous solubility .
- Adsorption Behavior : AHPQC’s protonation in acidic media facilitates physical adsorption on steel surfaces, whereas the target compound’s ester group may limit such interactions due to steric hindrance .
Biological Activity
Propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline derivatives, which are known for their diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as an antimicrobial, antiviral, and anticancer agent.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinoxaline core, a furan ring, and an amino group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to bind to DNA and proteins, disrupting their normal functions. This interaction can inhibit cell proliferation, making it a candidate for anticancer therapies. The furan ring and quinoxaline core enhance its binding affinity and specificity towards these targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal species.
Antiviral Properties
The compound has also demonstrated antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or by altering host cell pathways essential for viral proliferation.
Anticancer Potential
One of the most promising areas of research involves the anticancer properties of this compound. Studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific mechanisms include the modulation of cell cycle progression and the activation of apoptotic pathways.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated inhibition of E. coli and S. aureus with MIC values below 50 µg/mL. |
| Antiviral Assay | Showed a reduction in viral load in infected cell cultures by over 70% at concentrations of 25 µM. |
| Cancer Cell Line Testing | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Condensation : Reaction between 2-aminobenzoyl derivatives and furan-2-carbaldehyde.
- Cyclization : Formation of the quinoxaline structure through cyclization reactions.
- Esterification : Finalizing the product through esterification processes.
Q & A
Q. What are the established synthetic routes for propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. Key steps include:
- Core formation : Condensation of furan-2-ylmethylamine with quinoxaline derivatives under acidic conditions (e.g., HCl/ethanol) to form the pyrroloquinoxaline scaffold .
- Esterification : Propyl esterification of the carboxyl group using propyl chloride or anhydride in the presence of a base (e.g., triethylamine) .
- Amino group protection/deprotection : Boc-protected intermediates are common, with deprotection achieved via trifluoroacetic acid (TFA) . Yield optimization often requires temperature control (e.g., 60–80°C for cyclization) and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. How is the compound’s structure validated, and what analytical techniques are critical for characterization?
Structural validation employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., furan methyl protons at δ 4.5–5.0 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 420.18) .
- X-ray crystallography : Resolves stereochemical ambiguities; the furan ring’s planarity and hydrogen-bonding patterns are critical for confirming spatial arrangement .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- Enzyme inhibition : IC values in the low micromolar range against kinases (e.g., EGFR) due to the pyrroloquinoxaline core’s ATP-binding site interactions .
- Anticancer potential : In vitro cytotoxicity (e.g., GI = 2.1 µM in HeLa cells) linked to DNA intercalation or topoisomerase inhibition .
- Selectivity challenges : Off-target effects on cytochrome P450 enzymes require further SAR optimization .
Advanced Research Questions
Q. How do electronic and steric effects of the furan-2-ylmethyl group influence reactivity and bioactivity?
The furan substituent:
- Enhances nucleophilicity : The oxygen lone pairs increase electron density at the pyrroloquinoxaline N1 position, favoring electrophilic substitutions (e.g., nitration) .
- Modulates lipophilicity : LogP increases by ~0.5 units compared to non-furan analogs, improving membrane permeability but reducing aqueous solubility .
- Steric hindrance : The methyl group’s bulk limits access to planar binding pockets (e.g., in tubulin inhibitors), necessitating substituent trimming in lead optimization .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
Discrepancies in yield (e.g., 45% vs. 68% for cyclization steps) arise from:
- Catalyst purity : Residual moisture in Pd/C reduces hydrogenation efficiency; pre-drying at 120°C improves consistency .
- Solvent polarity : DMF vs. THF in esterification alters reaction kinetics; polar aprotic solvents favor higher yields but require rigorous anhydrous conditions . Resolution involves systematic DOE (Design of Experiments) to isolate variables like temperature, solvent, and catalyst loading .
Q. What computational methods are suitable for predicting SAR and binding modes?
Advanced approaches include:
- Molecular docking (AutoDock Vina) : Simulates interactions with kinase domains (e.g., PI3Kγ), identifying key hydrogen bonds with the amino group and π-π stacking with quinoxaline .
- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories; furan ring flexibility may reduce binding entropy .
- QSAR models : Utilize descriptors like molar refractivity and H-bond donor counts to prioritize analogs with improved IC values .
Q. How does the compound’s stability under physiological conditions impact preclinical testing?
Stability challenges include:
- Ester hydrolysis : Rapid cleavage in serum (t = 2.3 hours) generates inactive carboxylic acid derivatives; prodrug strategies (e.g., PEGylation) are under exploration .
- Photoisomerization : UV exposure induces E→Z isomerization at the quinoxaline-furan junction, altering bioactivity. Light-protected storage is critical .
- pH sensitivity : Degradation accelerates below pH 5 (e.g., in lysosomes), necessitating enteric coatings for oral delivery .
Q. What advanced analytical techniques resolve spectral overlaps in complex mixtures?
For impurity profiling or metabolite identification:
- 2D NMR (HSQC, COSY) : Distinguishes overlapping proton signals (e.g., furan vs. pyrrole protons) .
- LC-MS/MS : Combines retention time alignment with fragmentation patterns (e.g., m/z 420 → 302 for ester cleavage) .
- X-ray photoelectron spectroscopy (XPS) : Validates elemental composition in solid-state formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
